methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate
Description
Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate is a benzimidazole derivative featuring a carbamate group at position 2 and an isopentyloxy (3-methylbutoxy) substituent at position 5 of the benzimidazole core. Benzimidazole carbamates are pharmacologically significant, with applications ranging from antifungal and anthelmintic agents to enzyme inhibitors .
The isopentyloxy group in this compound introduces steric bulk and moderate lipophilicity due to its branched alkyl chain. Such modifications can influence pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.
Properties
IUPAC Name |
methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWSAVPYFIRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole ring, followed by further derivatization to introduce the isopentyloxy and carbamate groups . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the isopentyloxy group.
Reduction: Typically targets the nitro or carbonyl groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms on the benzimidazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry
Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate serves as a precursor in the synthesis of more complex benzimidazole derivatives. The structural versatility of this compound allows chemists to modify its properties and explore new chemical reactions, making it valuable in synthetic organic chemistry.
Biology
This compound has been studied for its potential antifungal and antibacterial properties. Research indicates that it interacts with specific molecular targets such as enzymes or receptors, inhibiting vital biological processes in microorganisms.
Medicine
The anticancer properties of this compound have garnered attention in drug development. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may play a role in developing new anticancer therapies.
Industry
In agricultural applications, this compound is utilized in the formulation of fungicides and other agricultural chemicals due to its biological activity against plant pathogens. Its role in enhancing crop protection strategies is particularly significant in sustainable agriculture.
Antifungal Activity
A study evaluating the antifungal efficacy of various benzimidazole derivatives, including this compound, reported significant inhibition against common fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated strong antifungal potential compared to standard treatments.
Anticancer Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on human colorectal carcinoma cell lines (HCT116). The IC50 values were comparable to established anticancer drugs, indicating its potential as a lead compound for further development.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of vital biological processes in fungi, bacteria, or cancer cells. The exact pathways and targets can vary depending on the specific application and organism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
A critical distinction among benzimidazole carbamates lies in the substituent at position 5. Below is a comparative analysis of key analogs:
Key Observations:
- Propylthio (Albendazole): The sulfur atom increases electronegativity, facilitating interactions with enzyme active sites (e.g., tubulin in parasites) . Chloro (Compound 17): Electron-withdrawing nature may enhance binding to targets like fungal cytochrome P450 enzymes . Unsubstituted (Carbendazim): Simpler structure but higher toxicity, possibly due to non-selective binding .
Biological Activity
Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate is a compound that belongs to the benzimidazole family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H19N3O3
- CAS Number : 352225-80-0
- Structure : The compound features a benzimidazole ring substituted with an isopentyloxy group and a carbamate moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to the inhibition of critical biological processes in various organisms, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines.
- Antimicrobial Activity : It exhibits activity against certain bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Studies
Recent studies have evaluated the efficacy of this compound against different cancer types. A notable study assessed its cytotoxic effects on neuroblastoma and glioblastoma cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated low lethal concentration (LC50) values in neuroblastoma cells (approximately 18.9 nM) compared to higher values for existing treatments.
- Mechanism of Action : Treatment with the compound led to significant G2/M phase arrest in cancer cells, indicating its potential as a radiosensitizer when combined with radiation therapy .
| Cell Line | LC50 (nM) | Sensitivity Comparison |
|---|---|---|
| Neuroblastoma | 18.9 | More sensitive than compound 3 |
| Glioblastoma | 200 ± 60 | At least 15× lower than compound 3 |
Antimicrobial Studies
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest:
- Fungal Inhibition : The compound has shown efficacy against various fungal strains, indicating its potential use in agricultural applications as a fungicide.
- Bacterial Resistance : Its activity against resistant bacterial strains highlights its relevance in addressing antibiotic resistance issues.
Case Studies
Several case studies have been documented that illustrate the practical applications and effectiveness of this compound:
- Neuroblastoma Treatment : In vivo studies demonstrated enhanced brain uptake and cytotoxicity when administered orally in mouse models, suggesting favorable pharmacokinetics for potential clinical use.
- Combination Therapies : Research indicates that combining this compound with conventional therapies may improve outcomes in resistant cancer types by enhancing the effectiveness of existing treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl N-[5-(isopentyloxy)-1H-benzimidazol-2-yl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling substituted benzimidazole precursors with isopentyloxy groups via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., phenoxymethylbenzimidazoles) are synthesized using solvents like ethanol or THF under reflux, with catalysts such as sodium hydride or triethylamine . Optimization involves adjusting solvent polarity (e.g., aqueous ethanol for greener synthesis), temperature (60–80°C), and stoichiometric ratios of reagents to maximize yield. Catalyst-free protocols, as demonstrated in thiazole-carbamate syntheses, may also reduce side products .
Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for verifying substituent positions (e.g., isopentyloxy protons at δ ~1.0–1.5 ppm and benzimidazole aromatic signals at δ ~7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/O percentages .
- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different substituted benzimidazole carbamates?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituents at the 5-position) or impurities. Strategies include:
- Impurity Profiling : Use HPLC-MS to identify by-products like sulfoxide/sulfone derivatives, which are common in benzimidazole syntheses and can alter bioactivity .
- Comparative SAR Studies : Systematically modify substituents (e.g., isopentyloxy vs. propylthio groups) and correlate with activity trends using regression models .
- Replication Under Controlled Conditions : Standardize assays (e.g., enzyme inhibition, cytotoxicity) with positive controls like albendazole derivatives .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., β-tubulin for antiparasitic activity). For example, benzimidazole analogs show binding via hydrogen bonds with Asp29 and hydrophobic interactions with Phe200 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories using AMBER or GROMACS, focusing on ligand-protein RMSD fluctuations .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes ligand conformations and predicts electrostatic potential maps for reactivity analysis .
Q. How can researchers design experiments to characterize degradation pathways and stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) stress. Monitor degradation via LC-MS to identify products like hydrolyzed carbamates or oxidized isopentyl chains .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss using validated HPLC methods .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile phase I/II metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
